molecular formula C10H18ClNO B3433898 2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one CAS No. 63177-39-9

2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one

Cat. No.: B3433898
CAS No.: 63177-39-9
M. Wt: 203.71 g/mol
InChI Key: CQPIYUXMSFEBCM-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one is a chemical compound used in various scientific research applications. It exhibits a complex structure and is known for its diverse applications in organic synthesis and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one typically involves the reaction of 2-chloropyridine with methyl iodide in the presence of a base. The reaction is carried out in a dry reaction flask with hot acetone as the solvent. The mixture is stirred at room temperature for several hours, and the resulting solid is collected by evaporation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various ketones, alcohols, amines, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one is widely used in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the activation of hydroxy groups of alcohols and carboxylic acids.

    Biology: It is employed in the preparation of biodegradable cross-linked hyaluronic acid films and gelatin membranes for biomedical applications.

    Medicine: It serves as a coupling reagent in peptide synthesis due to its low toxicity and simple reaction conditions.

    Industry: It is used in the synthesis of various β-lactams from β-amino acids.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one involves its role as a coupling reagent. It activates the hydroxy groups of alcohols and carboxylic acids, facilitating the formation of esters, lactones, amides, lactams, and ketenes. The molecular targets include the hydroxy groups, and the pathways involve nucleophilic attack by the activated species .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-methylpyridinium iodide:

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Another coupling reagent used in peptide synthesis.

Uniqueness

2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one is unique due to its specific structure, which provides distinct reactivity and selectivity in various chemical reactions. Its low toxicity and cost-effectiveness make it a preferred choice in many applications compared to other coupling reagents .

Properties

IUPAC Name

2-chloro-1-(2-methylpiperidin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c1-3-9(11)10(13)12-7-5-4-6-8(12)2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPIYUXMSFEBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCCC1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237081
Record name 1-Butanone, 2-chloro-1-(2-methyl-1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63177-39-9
Record name 1-Butanone, 2-chloro-1-(2-methyl-1-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63177-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanone, 2-chloro-1-(2-methyl-1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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